Glyceryl 2-thioglycolate
Description
Contextualization within the Thioester and Thioglycolate Chemical Class
Glyceryl 2-thioglycolate is a member of the thioglycolate chemical class and contains a thioester group. ebi.ac.uknih.gov Thioglycolates are salts or esters of thioglycolic acid (TGA), an organic compound that contains both a thiol (mercaptan) and a carboxylic acid functional group. oecd.orgwikipedia.org The defining characteristic of thioglycolic acid and its derivatives is the reducing ability of the thiol (-SH) group. thegoodscentscompany.comatamanchemicals.com This group can cleave disulfide bonds (-S-S-) present in proteins, most notably the keratin (B1170402) in hair. thegoodscentscompany.com This chemical action allows for the restructuring of the hair's protein matrix, which is the fundamental principle behind permanent waving and hair straightening products. specialchem.comthegoodscentscompany.com
The thioester linkage in this compound (R-S-C(=O)-R') is formed between the thiol group of thioglycolic acid and a hydroxyl group of glycerol (B35011). This structure distinguishes it from thioglycolic acid and its salts, such as ammonium (B1175870) thioglycolate, which have been used in "alkaline" permanent waves since the 1940s. ebi.ac.ukatamanchemicals.com
Structural Classification as a Glycerol Monoester of Thioglycolic Acid
Structurally, this compound is a monoester resulting from the formal esterification of thioglycolic acid with glycerol. nih.gov The reaction joins one molecule of thioglycolic acid with one molecule of the trihydric alcohol, glycerol. nih.gov While the name "2-thioglycolate" specifies the ester linkage at the central carbon of the glycerol backbone, commercial-grade Glyceryl monothioglycolate is often a complex mixture. This mixture can contain the alpha-monoester (linkage at a primary alcohol group) and the beta-monoester (linkage at the secondary alcohol group), as well as diester and triester species, alongside unreacted starting materials like glycerin and thioglycolic acid. nih.gov
The compound's chemical and physical properties are summarized in the table below.
| Property | Value |
| Molecular Formula | C5H10O4S nih.govchemsrc.com |
| Molecular Weight | 166.20 g/mol nih.govchemsrc.com |
| CAS Number | 30618-84-9 nih.govdormer.com |
| IUPAC Name | 2,3-dihydroxypropyl sulfanylacetate ebi.ac.uk |
| Appearance | Colorless to pale yellow liquid specialchem.com |
| Density | ~1.315 g/cm³ at 20℃ chemicalbook.com |
| Water Solubility | 1000 g/L at 20℃ chemicalbook.com |
| pKa | 8.4 at 20℃ chemicalbook.com |
This interactive table provides key data for this compound.
Genesis and Historical Development in Organic Synthesis
The development of this compound is rooted in the earlier work on thioglycolic acid (TGA). In the early 1930s, scientist David R. Goddard identified TGA as an effective agent for reducing disulfide bonds in proteins like keratin. wikipedia.orgatamankimya.com This discovery led to the development of TGA and its salts for use as chemical depilatories in the 1940s. wikipedia.orgatamanchemicals.com
Glyceryl monothioglycolate itself was introduced later, gaining prominence in the 1970s as the active ingredient in "acid perms." These formulations were developed as a gentler alternative to the traditional alkaline perms, which used ammonium thioglycolate and operated at a higher pH. ebi.ac.uk
The synthesis of this compound is achieved through the esterification of thioglycolic acid with glycerol. nih.gov This reaction is typically facilitated by an acid catalyst and requires controlled temperature and pH to ensure the efficient formation of the ester bond. Industrial production methods follow this fundamental esterification process, followed by purification steps to isolate the desired product from unreacted reagents and byproducts. nih.gov
Structure
2D Structure
3D Structure
Properties
CAS No. |
1027369-31-8 |
|---|---|
Molecular Formula |
C5H10O4S |
Molecular Weight |
166.20 g/mol |
IUPAC Name |
1,3-dihydroxypropan-2-yl 2-sulfanylacetate |
InChI |
InChI=1S/C5H10O4S/c6-1-4(2-7)9-5(8)3-10/h4,6-7,10H,1-3H2 |
InChI Key |
OZPCOYXNWPZBFW-UHFFFAOYSA-N |
Canonical SMILES |
C(C(CO)OC(=O)CS)O |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Pathways of Glyceryl 2 Thioglycolate
Esterification Reaction of Thioglycolic Acid with Glycerol (B35011)
Glyceryl thioglycolate is a thioglycolate ester that results from the esterification of thioglycolic acid with glycerol nih.gov. This reaction involves the condensation of the carboxylic acid group of thioglycolic acid with one of the hydroxyl groups of glycerol, releasing a molecule of water. The process can be catalyzed by an acid and is typically reversible.
Exploration of Reaction Conditions and Catalyst Systems for Optimized Yield
The esterification of thioglycolic acid with alcohols is generally conducted by heating the reactants in the presence of an acid catalyst while removing the water that is formed to drive the reaction to completion google.com. While specific optimized conditions for Glyceryl 2-thioglycolate are not extensively detailed in public literature, analogous esterification reactions provide insight into typical methodologies. For instance, the synthesis of Glycerol Dithioglycolate, a related diester, involves refluxing glycerol, thioglycolic acid, and a p-toluenesulfonic acid catalyst in toluene, with water being collected as it forms prepchem.com.
The reaction temperature for similar esterifications often ranges from 60°C to 150°C google.com. The process can be carried out under reduced pressure to facilitate the removal of water google.com. Various acid catalysts can be employed, including traditional homogeneous catalysts like sulfuric acid or p-toluenesulfonic acid, and heterogeneous catalysts such as acidic ion exchangers (e.g., Amberlyst A-15) google.comnih.gov. The use of heterogeneous catalysts simplifies product purification as the catalyst can be easily removed by filtration google.com. The molar ratio of alcohol to acid is also a key parameter, with a slight excess of the alcohol often used to maximize the conversion of the acid google.com.
Table 1: General Conditions for Esterification of Thioglycolic Acid with Alcohols
| Parameter | Condition | Rationale | Source |
|---|---|---|---|
| Catalyst | Acid catalysts (e.g., p-toluenesulfonic acid, H₂SO₄, acid ion exchangers) | To protonate the carbonyl oxygen of the acid, making it more electrophilic. | google.comprepchem.comnih.gov |
| Temperature | 60°C - 150°C | To provide sufficient activation energy for the reaction to proceed at a reasonable rate. | google.com |
| Pressure | Reduced pressure (e.g., 10 to 300 mbar) | To facilitate the removal of water by distillation, shifting the equilibrium towards the products. | google.com |
| Solvent | Toluene | Can be used to azeotropically remove water from the reaction mixture. | prepchem.com |
| Reactant Ratio | 1.0 to 1.5 mol of alcohol per 1.0 mol of thioglycolic acid | An excess of the alcohol can help drive the reaction to completion. | google.com |
Analysis of Isomeric Product Distribution and Regioselectivity (α- and β-monoesters, diesters, triesters)
The esterification of glycerol with a carboxylic acid is a complex process that can lead to a mixture of products. Glycerol has two primary hydroxyl (-CH₂OH) groups and one secondary hydroxyl (-CHOH) group. The reaction with thioglycolic acid can therefore produce monoesters, diesters, and a triester.
The monoester, glyceryl thioglycolate, can exist as two isomers:
α-monoester (1-Glyceryl thioglycolate): Esterification at one of the primary hydroxyl groups.
β-monoester (2-Glyceryl thioglycolate): Esterification at the secondary hydroxyl group.
Generally, in the esterification of glycerol, the primary hydroxyl groups are more reactive than the secondary one. This leads to the formation of mono-, di-, and triglycerides as part of a series of consecutive and reversible reactions researchgate.net. Under typical acid-catalyzed conditions, the product distribution favors the thermodynamically more stable α-isomers. The reaction of glycerol with acetic acid, for example, yields glyceryl monoacetate (MAG), glyceryl diacetate (DAG), and glyceryl triacetate (TAG) researchgate.net. Achieving high regioselectivity for a specific isomer, such as the 2-monoester, is challenging with conventional chemical methods. However, enzymatic catalysis, for instance using a 1,3-specific lipase, can achieve high regio- and stereoselectivity in the esterification of glycerol and its derivatives nih.gov.
Purification Techniques and Strategies for Product Isolation
Following the esterification reaction, the product mixture contains the desired glyceryl thioglycolate isomers, as well as unreacted starting materials, the catalyst, water, and potentially di- and tri-esters. The purification strategy depends on the nature of the catalyst and the desired purity of the final product.
If a solid heterogeneous catalyst like an acid ion exchanger is used, it can be simply removed by filtration from the reaction mixture google.com. For homogeneous catalysts, a neutralization and washing step may be necessary. Unreacted starting materials and any solvent can be removed by distillation, often under reduced pressure (stripping) prepchem.com.
Isolating a single isomer, such as this compound, from the mixture of α- and β-monoesters, diesters, and triesters is more complex. This typically requires chromatographic techniques, such as column chromatography, which separates compounds based on their differential adsorption to a stationary phase.
Precursor Synthesis: Thioglycolic Acid Production Routes
The primary precursor for the synthesis of this compound is thioglycolic acid (also known as mercaptoacetic acid) sciencemadness.org. This organosulfur compound is produced industrially through several well-established routes.
Synthesis via Chloroacetic Acid and Alkali Metal Hydrosulfides
The most common method for preparing thioglycolic acid is the reaction of sodium or potassium chloroacetate with an alkali metal hydrosulfide, such as sodium hydrosulfide (NaSH), in an aqueous medium sciencemadness.orgwikipedia.org. The reaction involves the nucleophilic substitution of the chlorine atom by the hydrosulfide ion. The resulting salt is then acidified to yield free thioglycolic acid.
ClCH₂CO₂Na + NaSH → HSCH₂CO₂Na + NaCl
HSCH₂CO₂Na + HCl → HSCH₂CO₂H + NaCl
Process conditions can be manipulated to optimize the yield. One approach involves adding the chloroacetic acid solution dropwise to the sodium hydrosulfide solution at around 20-25°C, followed by a period of continued reaction at a slightly elevated temperature of 35°C patsnap.com. Yields greater than 90% have been reported for this method patsnap.com. Another process variant operates at elevated pressures of at least 250 psig, which has also been found to produce high yields google.com.
Table 2: Reported Conditions for Thioglycolic Acid Synthesis from Chloroacetic Acid
| Method | Key Conditions | Reported Yield | Source |
|---|---|---|---|
| Atmospheric Pressure | Dropwise addition at ~20°C, then warming to 35°C. Continuous H₂S gas introduction. | > 90% | patsnap.com |
| Elevated Pressure | Pressure of 250 to 500 psig. Molar ratio of NaSH to chloroacetic acid of 2.1 to 3. | High yields | google.com |
| Continuous Process | Residence time of 10 min in tank reactor at 10°C, then 9 min in tubular reactor at 55°C. | > 90% | researchgate.net |
Investigations into Alternative Preparative Methods (e.g., Bunte Salt Reactions)
An alternative route to thioglycolic acid involves the formation and subsequent hydrolysis of a Bunte salt wikipedia.orggoogle.com. This two-step process begins with the reaction of sodium chloroacetate with sodium thiosulfate (Na₂S₂O₃) to form the sodium salt of S-carboxymethylthiosulfuric acid, known as a Bunte salt wikipedia.orgpjsir.org.
ClCH₂CO₂H + Na₂S₂O₃ → Na[O₃S₂CH₂CO₂H] + NaCl
The isolated Bunte salt is then hydrolyzed, typically using an acid like hydrochloric or sulfuric acid, to yield thioglycolic acid wikipedia.orgpjsir.orggoogle.com. This method can also produce the disulfide, dithiodiglycolic acid, as a byproduct, which may require a subsequent reduction step using zinc and acid to convert it to the desired thioglycolic acid product pjsir.org. The hydrolysis conditions, such as acid concentration and reaction time, are critical for achieving high yields pjsir.orggoogle.com.
Fundamental Chemical Reactivity and Mechanistic Studies of Glyceryl 2 Thioglycolate
Thiol (Sulfhydryl) Group Reactivity
The thiol group (-SH) is the most prominent reactive site in Glyceryl 2-thioglycolate, governing its redox chemistry and nucleophilic behavior. The sulfur atom's high polarizability and the relative weakness of the S-H bond are central to its chemical characteristics.
Oxidation Pathways and Disulfide Bond Formation
The oxidation of the thiol group in this compound leads to the formation of a disulfide bond (-S-S-), a reaction of significant importance in various chemical and biological contexts. This transformation can proceed through several mechanistic pathways, primarily categorized as one-electron or two-electron processes.
One-Electron Oxidation: This pathway involves the formation of a thiyl radical (RS•) as a key intermediate. The process is initiated by an oxidizing agent capable of abstracting a single electron. Two thiyl radicals can then combine (dimerize) to form a stable disulfide bond.
Two-Electron Oxidation: This more common pathway involves the formation of intermediate species like sulfenic acid (RSOH). The thiol group attacks an electrophilic oxidant, leading to a two-electron transfer. The resulting sulfenic acid is highly reactive and rapidly condenses with a second thiol molecule to yield the disulfide and a water molecule.
The choice of oxidant and reaction conditions determines the predominant pathway. Mild oxidizing agents, such as hydrogen peroxide used in hair neutralizing solutions, facilitate the controlled formation of disulfide bonds after the initial reduction step in permanent waving processes. thegoodscentscompany.com
Table 1: General Mechanistic Pathways for Thiol Oxidation| Pathway | Key Intermediate | General Mechanism Description |
|---|---|---|
| One-Electron Oxidation | Thiyl Radical (RS•) | 1. Initiation: A one-electron oxidant abstracts a hydrogen atom (H•) or an electron and a proton from the thiol (RSH), forming a thiyl radical. 2. Termination: Two thiyl radicals combine to form a disulfide bond (RSSR). |
| Two-Electron Oxidation | Sulfenic Acid (RSOH) | 1. Oxidation: The thiol reacts with a two-electron oxidant (e.g., H₂O₂) to form a sulfenic acid intermediate. 2. Condensation: The electrophilic sulfur of the sulfenic acid is attacked by a nucleophilic thiol, forming the disulfide and water. |
Reductive Capabilities: Cleavage of Disulfide Bonds in Organic Substrates
This compound functions effectively as a reducing agent, a property central to its application in cosmetic formulations for hair permanent waving and straightening. thegoodscentscompany.comspecialchem.comhmpgloballearningnetwork.com Its thiol group can cleave disulfide bonds present in organic substrates, most notably the cystine cross-links within the keratin (B1170402) protein of hair. thegoodscentscompany.com
The mechanism for this process is a thiol-disulfide exchange reaction. This is a series of equilibrium-driven nucleophilic substitution reactions where the thiolate anion (RS⁻) of this compound acts as the nucleophile.
Step 1: The thiolate anion attacks one of the sulfur atoms of the disulfide bond (R'-S-S-R') in the substrate.
Step 2: This attack cleaves the disulfide bond, forming a new, mixed disulfide between the this compound and one half of the original substrate molecule. A new thiolate anion from the other half of the substrate is released.
Step 3: A second molecule of this compound then reacts with the mixed disulfide, releasing the first half of the substrate (now as a thiol) and forming a disulfide dimer of this compound.
Nucleophilic Reactivity and Addition Reactions
The thiol group of this compound is a potent nucleophile, particularly in its deprotonated thiolate form (RS⁻). researchgate.net The thiolate is a soft nucleophile, meaning it reacts preferentially with soft electrophiles according to Hard and Soft Acid-Base (HSAB) theory. nih.govtandfonline.comnih.gov This reactivity allows it to participate in a range of nucleophilic substitution and addition reactions.
A key example of its nucleophilic addition reactivity is the thiol-ene reaction , or Michael addition, where the thiolate adds across an activated carbon-carbon double bond (an alkene conjugated to an electron-withdrawing group like a carbonyl). alfa-chemistry.comwikipedia.org
The base-catalyzed mechanism proceeds as follows:
Deprotonation: A base removes the acidic proton from the thiol group, generating the highly nucleophilic thiolate anion.
Nucleophilic Attack: The thiolate anion attacks the β-carbon of the activated alkene (the carbon furthest from the electron-withdrawing group).
Protonation: The resulting carbanion intermediate is then protonated by a proton source (such as the conjugate acid of the base or a solvent molecule) to yield the final thioether product. alfa-chemistry.com
This reactivity is pH-dependent, as the concentration of the more reactive thiolate species increases with higher pH. nih.gov
Ester Linkage Reactivity
The ester group in this compound is susceptible to nucleophilic acyl substitution reactions, primarily hydrolysis and transesterification. These reactions involve the cleavage of the acyl-oxygen bond.
Hydrolysis Kinetics and Mechanisms under Various Conditions
Ester hydrolysis is the cleavage of the ester linkage by reaction with water to form a carboxylic acid (thioglycolic acid) and an alcohol (glycerol). The reaction can be catalyzed by either acid or base.
Acid-Catalyzed Hydrolysis: Under acidic conditions, the carbonyl oxygen of the ester is protonated, which significantly increases the electrophilicity of the carbonyl carbon. A water molecule then acts as a nucleophile, attacking the activated carbonyl carbon. After a series of proton transfer steps, the glycerol (B35011) moiety is eliminated, and the carboxylic acid is regenerated upon deprotonation. This is a reversible equilibrium process.
Base-Catalyzed Hydrolysis (Saponification): Under basic conditions, a hydroxide ion (OH⁻) directly attacks the carbonyl carbon in a nucleophilic acyl substitution. This forms a tetrahedral intermediate which then collapses, eliminating the glyceroxide alkoxide as the leaving group. The alkoxide subsequently deprotonates the newly formed thioglycolic acid. This reaction is effectively irreversible because the final deprotonation step drives the equilibrium forward. The rate of base-catalyzed hydrolysis is generally faster than the acid-catalyzed reaction.
Table 2: Comparison of Ester Hydrolysis Mechanisms| Parameter | Acid-Catalyzed Hydrolysis | Base-Catalyzed Hydrolysis (Saponification) |
|---|---|---|
| Catalyst | Acid (H⁺) | Base (OH⁻) |
| Initial Step | Protonation of the carbonyl oxygen | Nucleophilic attack on the carbonyl carbon by OH⁻ |
| Nucleophile | Water (H₂O) | Hydroxide ion (OH⁻) |
| Reversibility | Reversible | Irreversible (due to final deprotonation step) |
| Products | Thioglycolic acid + Glycerol | Thioglycolate salt + Glycerol |
Transesterification Reactions and Their Mechanistic Implications
Transesterification is the process of exchanging the glycerol group of this compound with another alcohol. Similar to hydrolysis, this reaction can be catalyzed by either an acid or a base.
Base-Catalyzed Transesterification: This is the more common method. It is initiated by the deprotonation of the incoming alcohol (R'-OH) by a strong base to form a potent nucleophile, the alkoxide (R'-O⁻). The alkoxide then attacks the carbonyl carbon of the this compound ester, forming a tetrahedral intermediate. This intermediate collapses, expelling the glyceroxide leaving group and forming the new ester.
Acid-Catalyzed Transesterification: In this mechanism, the acid catalyst protonates the carbonyl oxygen, enhancing the electrophilicity of the carbonyl carbon. The neutral alcohol molecule then attacks this activated carbon. Following proton transfers, the glycerol is eliminated, and the new ester is formed after a final deprotonation. This process is an equilibrium, and an excess of the reactant alcohol is often used to drive the reaction to completion.
These reactions are fundamental in organic synthesis for modifying the ester portion of a molecule without altering other functional groups.
Complexation Chemistry with Metal Ions
This compound, a molecule possessing multiple functional groups including a thiol, an ester, and two hydroxyl groups, is anticipated to exhibit a rich and versatile coordination chemistry with a variety of metal ions. The presence of these different potential donor sites allows for several modes of interaction, leading to the formation of metal complexes with diverse structures and properties. The study of its complexation chemistry is crucial for understanding its behavior in various chemical and biological systems.
This compound can act as a versatile ligand, engaging metal ions through several potential coordination sites. The primary donor atoms available for complexation are the sulfur atom of the thiol group, the oxygen atoms of the two hydroxyl groups, and the carbonyl oxygen of the ester group. The specific chelation modes are dependent on factors such as the nature of the metal ion, the pH of the medium, and the reaction conditions.
The thiol group (-SH) is a soft donor and is expected to form strong coordinate bonds with soft metal ions. Upon deprotonation to the thiolate anion (-S⁻), its coordinating ability is significantly enhanced. The hydroxyl groups (-OH) are hard donors and are more likely to coordinate with hard metal ions. The carbonyl oxygen of the ester group is a weaker donor but can participate in chelation, particularly in the formation of stable five- or six-membered rings.
Based on the arrangement of these functional groups, this compound can act as a monodentate, bidentate, or even a tridentate ligand.
Monodentate Coordination: The ligand can bind to a metal ion through a single donor atom, most commonly the sulfur of the thiol group.
Bidentate Chelation: More stable complexes are expected to be formed through chelation, involving two donor atoms. Several bidentate chelation modes are possible:
(S, O-hydroxyl) Chelation: The deprotonated thiol sulfur and one of the hydroxyl oxygens can coordinate to a metal ion, forming a stable chelate ring. The proximity of the hydroxyl groups to the thioglycolate moiety allows for the formation of five- or six-membered rings, which are thermodynamically favored.
(S, O-carbonyl) Chelation: The thiol sulfur and the carbonyl oxygen of the ester group can also be involved in chelation.
(O-hydroxyl, O-hydroxyl) Chelation: The two hydroxyl groups of the glycerol moiety can bind to a metal ion, a mode of coordination well-documented for glycerol itself.
Tridentate Chelation: It is conceivable that under certain conditions, this compound could act as a tridentate ligand, coordinating through the thiol sulfur and both hydroxyl oxygens, leading to the formation of a more stable complex.
The table below summarizes the potential donor atoms and expected chelation modes of this compound.
| Donor Atom(s) | Potential Chelation Mode | Expected Ring Size |
| S | Monodentate | - |
| S, O (hydroxyl) | Bidentate | 5- or 6-membered |
| S, O (carbonyl) | Bidentate | 5-membered |
| O (hydroxyl), O (hydroxyl) | Bidentate | 5-membered |
| S, O (hydroxyl), O (hydroxyl) | Tridentate | Fused rings |
The stoichiometry of the complexes formed between this compound and metal ions depends on the coordination number of the metal ion and the denticity of the ligand in a particular reaction. Common stoichiometries for metal-ligand complexes are 1:1, 1:2, and 1:3 (metal:ligand). For instance, with a metal ion having a coordination number of six, this compound could form a 1:2 complex if it acts as a tridentate ligand, or a 1:3 complex if it behaves as a bidentate ligand.
The stability of these complexes is a critical parameter, quantified by the stability constant (log K). A higher stability constant indicates a stronger metal-ligand interaction and a more stable complex. The stability of metal-Glyceryl 2-thioglycolate complexes is influenced by several factors:
Nature of the Metal Ion: The charge density and the hard/soft acid nature of the metal ion will significantly affect the stability.
Chelate Effect: Chelation, particularly the formation of 5- and 6-membered rings, leads to a significant increase in the stability of the complex compared to coordination with monodentate ligands. This is known as the chelate effect and is entropically driven.
pH of the Solution: The pH influences the protonation state of the thiol and hydroxyl groups, thereby affecting their ability to coordinate with metal ions. Generally, complex formation is favored at higher pH values where these groups are deprotonated.
Due to a lack of specific experimental data for this compound, the following table presents hypothetical stability constants for its complexes with some common metal ions, based on the known behavior of similar thiol-containing ligands. These values are for illustrative purposes only.
| Metal Ion | Assumed Stoichiometry (M:L) | Hypothetical log K |
| Cu²⁺ | 1:2 | 10.5 |
| Ni²⁺ | 1:2 | 8.2 |
| Zn²⁺ | 1:2 | 7.8 |
| Fe³⁺ | 1:3 | 14.1 |
| Pb²⁺ | 1:2 | 9.5 |
Further experimental studies, such as potentiometric titrations and spectrophotometric analysis, are necessary to determine the precise stoichiometry and stability constants of metal-Glyceryl 2-thioglycolate complexes.
Derivatization Strategies and Analogous Compounds in Glyceryl Thioglycolate Chemistry
Synthesis of Modified Glyceryl Thioglycolate Esters
The synthesis of modified glyceryl thioglycolate esters involves targeted chemical reactions at its functional sites. These modifications can alter the molecule's polarity, reactivity, molecular weight, and cross-linking capabilities.
The glycerol (B35011) backbone of glyceryl 2-thioglycolate contains two free hydroxyl groups—one primary and one secondary—which serve as prime targets for functionalization. The primary hydroxyl group is generally more reactive than the secondary one. nih.gov These groups can undergo reactions typical of alcohols, such as esterification, etherification, and reaction with isocyanates.
A significant derivatization strategy involves using this compound as a cross-linking or chain-extending agent in polymerization reactions. For instance, the diol functionality can react with diisocyanates, such as isophorone (B1672270) diisocyanate (IPDI) or 4,4'-methylene diphenyl diisocyanate (MDI), to form polyurethane networks. researchgate.netgoogle.com In such a reaction, the this compound molecule would be incorporated into the polymer backbone, with the thiol group remaining available for subsequent reactions or providing specific functionality to the final material.
Another approach is the esterification of the free hydroxyl groups with dicarboxylic acids or their derivatives (e.g., acyl chlorides or anhydrides) to produce polyesters. This allows for the creation of branched or cross-linked polymers where the thioglycolate unit is pendant to the main polymer chain. The choice of diacid or diisocyanate allows for precise control over the resulting polymer's physical properties, such as rigidity, thermal stability, and hydrophilicity.
The thiol (-SH) group of the thioglycolic acid moiety is the molecule's most reactive site and is central to its function as a reducing agent. thegoodscentscompany.com This group's reactivity allows for several modification strategies.
Oxidation to Disulfides: The thiol group is readily oxidized, particularly at higher pH, to form a disulfide bond (-S-S-). wikipedia.org Reacting this compound with a mild oxidizing agent would yield a dimeric structure where two molecules are linked via a disulfide bridge. This disulfide bond is often reversible and can be cleaved under reducing conditions, a property exploited in the design of bioreducible materials. mdpi.com
Thiol-Ene "Click" Chemistry: The thiol group can participate in highly efficient "click" reactions, most notably the thiol-ene reaction. This involves the radical- or base-catalyzed addition of the thiol across a carbon-carbon double bond (an alkene or "ene"). researchgate.netrsc.org This reaction is rapid, high-yielding, and tolerant of various functional groups, making it an ideal method for conjugating this compound to polymers containing alkene groups or for creating cross-linked networks by reacting it with poly-ene compounds. radtech.orgrsc.org
S-Alkylation and Thioester Exchange: The thiol group can be alkylated using alkyl halides. Furthermore, it can undergo transthioesterification, exchanging the ester portion of another thioester. Thioglycolic acid itself has been identified as a useful reagent for thioester deprotection under mild aqueous conditions through a transthioesterification mechanism. nih.gov
Comparative Chemical Analysis with Other Thioglycolate Derivatives
This compound belongs to a larger family of thioglycolic acid derivatives, which includes inorganic and organic salts as well as other esters. cosmeticsinfo.org Its chemical properties are distinct from these analogues due to its specific structure.
Thioglycolic acid salts are formed by the neutralization of the carboxylic acid group of thioglycolic acid. wikipedia.org The primary distinction between these salts and this compound lies in the nature of the chemical bond. The salts are ionic compounds, whereas this compound is a neutral molecule with a covalent ester bond. This fundamental difference leads to significant variations in their chemical and physical properties.
Salts like ammonium (B1175870), sodium, and potassium thioglycolate are highly soluble in water, dissociating to form the thioglycolate anion. Their aqueous solutions are typically alkaline. In contrast, this compound is a viscous liquid with different solubility characteristics. nih.gov This difference in pH is critical in applications such as hair permanent waving; ammonium thioglycolate is used in traditional "alkaline perms," while this compound is the active ingredient in "acid perms," which operate at a near-neutral pH and are considered gentler. hmpgloballearningnetwork.com
| Property | This compound | Thioglycolic Acid Salts |
| Chemical Nature | Covalent Ester | Ionic Salt |
| Key Functional Groups | Thiol, Ester, 2 Hydroxyls | Thiol, Carboxylate Anion |
| Typical pH in Formulation | Near-Neutral to Acidic (e.g., 6.9-7.2) hmpgloballearningnetwork.com | Alkaline (e.g., >8.0) |
| Bonding | Covalent | Ionic |
| Form | Viscous Liquid | Crystalline Solid (when dry) |
| Mechanism in Hair Care | Reducing agent in "acid" perms hmpgloballearningnetwork.com | Reducing agent in "alkaline" perms and depilatories wikipedia.org |
The family of thioglycolate esters includes numerous compounds where thioglycolic acid is esterified with different alcohols, such as methyl, ethyl, butyl, and isooctyl alcohol. cosmeticsinfo.orgnih.gov The primary structural difference between this compound and these simple alkyl thioglycolates is the nature of the alcohol moiety. This compound contains a hydrophilic glycerol backbone with two free hydroxyl groups, whereas alkyl thioglycolates possess a nonpolar, hydrophobic alkyl chain.
This structural variance significantly impacts the esters' polarity and hydrophilicity. This compound is a more polar and water-soluble molecule compared to esters like isooctyl thioglycolate. This influences its interactions with substrates and its formulation properties. The presence of the hydroxyl groups in this compound also offers additional sites for chemical reactions, which are absent in simple alkyl esters.
| Property | This compound | Simple Alkyl Thioglycolates (e.g., Methyl, Isooctyl) |
| Alcohol Moiety | Glycerol (a triol) | Simple Alkanol (e.g., Methanol, Isooctanol) |
| Polarity | High (due to two -OH groups) | Low to Medium (hydrophobic alkyl chain) |
| Additional Reactive Sites | Yes (two hydroxyl groups) | No |
| Molecular Weight | 166.20 g/mol | Varies (e.g., Methyl Thioglycolate: 106.15 g/mol nih.gov) |
| Primary Application Context | "Acid" permanent waves for hair hmpgloballearningnetwork.com | General use in permanent waves, chemical intermediates cosmeticsinfo.orgnih.gov |
Exploration of Novel Glyceryl Thioglycolate Conjugates and Polymeric Structures
The unique trifunctional structure of this compound makes it an attractive building block for creating novel conjugates and advanced polymeric materials. The field of "thiolated polymers," or "thiomers," involves covalently attaching thiol-containing ligands to a polymer backbone to enhance properties like mucoadhesion or to introduce stimuli-responsive behavior. nih.govresearchgate.net
This compound can be conjugated to various polymer backbones, such as chitosan, hyaluronic acid, or polyethylene (B3416737) glycol (PEG), through several chemical pathways. nih.govgoogle.com For example, the thiol group could be reacted with a polymer containing activated double bonds via a thiol-ene reaction. Alternatively, the hydroxyl groups on the glycerol moiety could be used to form an ester or urethane (B1682113) linkage to a polymer with available carboxylic acid or isocyanate groups, respectively.
Such conjugates hold potential in biomedical applications. A PEG-glyceryl thioglycolate conjugate, for instance, could self-assemble into micelles for drug delivery. mdpi.com The thiol groups could form reversible disulfide cross-links, creating a "bioreducible" system that is stable in the bloodstream but disassembles in the reducing environment inside a cell, triggering drug release.
Furthermore, this compound can act as a monomer or a cross-linker in polymerization reactions. Its ability to participate in both step-growth polymerization (via its diol function) and chain-growth or click reactions (via its thiol function) allows for the synthesis of complex polymer architectures, including hydrogels, elastomers, and functional coatings. researchgate.netresearchgate.net These materials could possess unique properties derived from the pendant thiol groups, such as redox sensitivity, the ability to bind heavy metals, or serving as sites for further chemical modification.
Advanced Research Applications and Methodologies in Chemical Disciplines
Polymer Science and Material Chemistry:
Glyceryl 2-thioglycolate, a polyol ester of thioglycolic acid, holds significant potential in the field of polymer science, primarily owing to the reactivity of its thiol (-SH) group. This functionality allows it to participate in key polymerization and polymer modification reactions, influencing the final properties of macromolecular materials.
The fundamental mechanism of chain transfer in radical polymerization involves the abstraction of a hydrogen atom from the thiol group of the chain transfer agent by the propagating polymer radical (P•). This results in the termination of the growing polymer chain and the formation of a new thiyl radical (RS•) from the chain transfer agent. This newly formed radical can then initiate a new polymer chain by reacting with a monomer molecule. This process is depicted in the following generalized scheme:
Step 1: Chain Transfer P• + R-SH → P-H + RS•
Step 2: Re-initiation RS• + M → RS-M•
The primary consequence of employing a chain transfer agent like this compound is the reduction of the average molecular weight of the resulting polymer. By adjusting the concentration of the chain transfer agent relative to the monomer, the final molecular weight can be effectively tuned. Higher concentrations of the chain transfer agent lead to more frequent chain transfer events and, consequently, lower molecular weight polymers.
This control over molecular weight also influences the molecular weight distribution (MWD), or polydispersity index (PDI). In an ideal chain transfer process, the rate of initiation of new chains by the thiyl radical is comparable to the rate of propagation, which can lead to a narrower molecular weight distribution. The use of chain transfer agents is a well-established method for producing polymers with a more uniform chain length, which is critical for applications where specific processing and performance characteristics are required.
Interactive Table: Effect of Chain Transfer Agent Concentration on Polymer Molecular Weight
| CTA Concentration (mol%) | Average Molecular Weight ( g/mol ) | Polydispersity Index (PDI) |
| 0.1 | High | Broad |
| 0.5 | Medium | Narrower |
| 1.0 | Low | Narrow |
Note: This table represents a generalized trend and actual values would be system-dependent.
The thiol group of this compound not only participates in chain transfer reactions but also serves as a versatile functional handle for the synthesis of functional polymers. Thiol-ene and thiol-yne "click" reactions, which involve the addition of a thiol across a double or triple bond, respectively, are highly efficient methods for polymer modification and the creation of complex macromolecular architectures. nih.gov
While specific examples of the direct use of this compound in these reactions are not extensively documented in the available literature, the principles of thiol chemistry suggest its applicability. For instance, polymers prepared using this compound as a chain transfer agent would possess terminal thiol groups, which could then be subjected to post-polymerization modification. This allows for the introduction of a wide range of functionalities, such as bioactive molecules, crosslinking agents, or moieties that alter the polymer's solubility or thermal properties. rsc.org
Organotin compounds, particularly organotin mercaptides and carboxylates, are widely used as heat stabilizers for polyvinyl chloride (PVC). bisleyinternational.comspecialchem.com Derivatives of thioglycolic acid are key components in the formulation of these stabilizers. seepvcforum.com Organotin thioglycolates, which can be synthesized from thioglycolate esters, play a crucial role in preventing the thermal degradation of PVC during processing at high temperatures. researchgate.net
The stabilization mechanism involves the reaction of the organotin stabilizer with labile chlorine atoms present at defect sites in the PVC structure. This reaction prevents the initiation of dehydrochlorination, a chain reaction that leads to discoloration and embrittlement of the polymer. The general structure of an organotin thioglycolate stabilizer can be represented as RnSn(SCH2COO-R')4-n, where R is an alkyl group and R' can be an alkyl or a more complex organic group.
While the direct use of this compound in the synthesis of commercial organotin stabilizers is not explicitly detailed, its structure is analogous to other thioglycolate esters employed for this purpose. An organotin derivative of this compound would be expected to exhibit similar stabilizing effects, with the glyceryl moiety potentially influencing its compatibility and performance within the PVC matrix.
Application as a Chain Transfer Agent in Polymerization Processes
Catalysis and Reaction Engineering:
The scientific literature reviewed does not provide specific information on the applications of this compound in the fields of catalysis and reaction engineering. While thioglycolic acid and its other derivatives find use in the synthesis of catalysts and as corrosion inhibitors, dedicated research on the catalytic or reaction engineering aspects of this compound appears to be limited. chemicalbook.com
Investigation of this compound as a Ligand in Homogeneous and Heterogeneous Catalysis
The unique molecular architecture of this compound, featuring both hydroxyl and thiol functional groups, presents intriguing possibilities for its application as a ligand in catalysis. The presence of these two distinct functionalities allows for versatile coordination to metal centers, potentially leading to novel catalytic activities and selectivities.
Design and Synthesis of this compound-Metal Catalytic Complexes
The design of catalytic complexes incorporating this compound as a ligand is predicated on the ability of its functional groups to bind to a metal center. The hydroxyl groups, acting as hard donors, and the thiol group, a soft donor, allow for coordination with a variety of transition metals. It is conceivable that this compound could act as a bidentate or even a tridentate ligand, forming stable chelate rings with the metal ion, which can enhance the stability of the resulting complex.
In a hypothetical synthetic approach, a suitable metal precursor, such as a metal halide or acetate, would be reacted with this compound in an appropriate solvent. The reaction conditions, including temperature, solvent, and the presence of a base to deprotonate the hydroxyl or thiol groups, would be crucial in determining the final structure of the complex. For instance, the deprotonation of the thiol and/or hydroxyl groups would lead to the formation of a negatively charged ligand that can form strong coordinate bonds with the metal center.
Metal glycerolates, which are metal alkoxides formed with glycerol (B35011), have been synthesized and studied for their catalytic activities, particularly in transesterification reactions for biodiesel production. mdpi.com These compounds often feature stacked layers of glycerol coordinated to metal ions. mdpi.com By analogy, one could envision the synthesis of metal-glyceryl 2-thioglycolate complexes with polymeric or layered structures. The coordination could occur through the oxygen atoms of the hydroxyl groups, the sulfur atom of the thiol group, or a combination thereof, leading to diverse structural motifs. For example, vanadium (IV) has been shown to coordinate bidentately with a glycerolato ligand, forming a five-membered chelate ring. mdpi.com A similar coordination mode could be expected for this compound.
The choice of the metal is also a critical design parameter. Early transition metals, known for their oxophilicity, might preferentially coordinate through the hydroxyl groups, while late transition metals, with a higher affinity for soft donors, would likely favor coordination with the thiol group. This differential affinity could be exploited to fine-tune the electronic and steric properties of the resulting catalyst.
Mechanistic Studies of Catalytic Activity and Selectivity
While direct mechanistic studies on this compound-metal catalytic complexes are not available in the current literature, insights can be drawn from related systems involving metal-thiol and metal-alcohol interactions. A key concept that could be relevant is metal-ligand cooperation (MLC), where both the metal center and the ligand actively participate in the catalytic cycle. rsc.org In the context of a this compound complex, the thiol or hydroxyl group could act as a transient cooperative ligand. nih.gov
For instance, in a hydrogenation or dehydrogenation reaction, the thiol group could participate in the heterolytic cleavage of dihydrogen. The metal would bind one hydrogen atom as a hydride, while the sulfur atom of the ligand would accept a proton, forming a sulfonium ion. This proton could then be transferred to the substrate. Such a cooperative mechanism has been proposed for ruthenium pincer complexes in the presence of thiols, leading to accelerated catalytic rates. nih.gov
Furthermore, the Lewis acidity of the coordinated metal center would be modulated by the electron-donating properties of the this compound ligand. This modulation can influence the catalyst's ability to activate substrates. For example, in an esterification or etherification reaction, the metal center could act as a Lewis acid to activate a carbonyl group or an alcohol, respectively, facilitating nucleophilic attack. The hemilabile nature of the hydroxyl or thiol coordination could also play a role, where one of these groups reversibly dissociates to open up a coordination site for substrate binding.
The selectivity of a catalyst based on this compound would be influenced by the steric environment created by the ligand around the metal center. The glycerol backbone can impose specific geometric constraints, potentially leading to shape-selective catalysis. The chirality of this compound could also be exploited in asymmetric catalysis to produce enantiomerically enriched products.
Broader Context: Catalytic Conversion of Glycerol to Value-Added Chemicalsfrontiersin.orgmdpi.com
The surplus of glycerol, a byproduct of biodiesel production, has spurred significant research into its catalytic conversion into more valuable chemicals. frontiersin.orgmdpi.com This valorization of glycerol is a key aspect of developing sustainable biorefineries. The catalytic pathways for glycerol conversion are diverse and include esterification, etherification, oxidation, hydrogenolysis, and dehydration. mdpi.com
Esterification and Etherification of Glycerol: Analogous Systems
The esterification and etherification of glycerol are important routes to produce valuable derivatives with applications as fuel additives, solvents, and polymer precursors. These reactions serve as excellent analogous systems to understand the potential catalytic applications of complexes derived from this compound.
Glycerol Esterification:
The esterification of glycerol with carboxylic acids, typically acetic acid, produces mono-, di-, and triacetins. nih.gov This reaction is generally catalyzed by acids. frontiersin.org Both homogeneous mineral acids (like sulfuric acid) and heterogeneous solid acid catalysts have been employed. nih.govchemrxiv.org
The reaction mechanism can proceed through either a Brønsted or a Lewis acid-catalyzed pathway. nih.gov In the Brønsted acid mechanism, a proton from the catalyst protonates the carbonyl oxygen of the carboxylic acid, increasing its electrophilicity and facilitating nucleophilic attack by one of glycerol's hydroxyl groups. nih.gov In the Lewis acid-catalyzed mechanism, a metal cation from the catalyst coordinates to the carbonyl oxygen, achieving a similar activation. nih.gov
A variety of solid acid catalysts have been investigated for glycerol esterification, including zeolites (such as ZSM-5 and H-mordenite), ion-exchange resins (like Amberlyst-15), and metal oxides (e.g., CeO2–ZrO2). nih.gov The catalytic performance is influenced by factors such as the acid strength, pore structure of the catalyst, and reaction conditions. For instance, zeolites with higher acidity, like ZSM-5, have shown higher glycerol conversion and selectivity towards diacetin. nih.gov
Glycerol Etherification:
The etherification of glycerol, often with alcohols like tert-butanol or isobutene, yields glycerol ethers which are valuable as fuel oxygenates. mdpi.comresearchgate.net Similar to esterification, this reaction is predominantly acid-catalyzed.
The proposed mechanism for glycerol etherification with an alcohol over a Brønsted acid catalyst involves the protonation of a glycerol hydroxyl group, followed by the elimination of a water molecule to form a carbocation intermediate. This intermediate is then attacked by the alcohol to form the ether product. mdpi.com An alternative mechanism involves the protonation of the alcohol to form an oxonium ion, which then reacts with glycerol.
For the etherification with isobutene, the mechanism involves the protonation of isobutene to form a tert-butyl carbocation, which then reacts with the hydroxyl groups of glycerol. mdpi.com Solid acid catalysts such as Amberlyst resins and zeolites have been shown to be effective for this transformation. mdpi.com The selectivity towards mono-, di-, and tri-ethers can be controlled by adjusting the reaction conditions, such as the molar ratio of reactants and the catalyst type. mdpi.com
These analogous systems highlight the importance of acidic sites in catalyzing the transformation of glycerol's hydroxyl groups. A metal complex of this compound, by virtue of the Lewis acidic metal center, could potentially catalyze similar esterification and etherification reactions. The presence of the thiol group could introduce additional functionalities, such as enhanced catalyst stability or modified selectivity, which would be a subject for future research.
Analytical Chemistry and Compound Characterization:
The development of robust analytical methods is crucial for ensuring the purity and quantifying the concentration of this compound in various matrices. Advanced chromatographic techniques are particularly well-suited for this purpose.
Development of Advanced Chromatographic Methods for Purity and Quantitative Analysisnih.gov
Given the polar nature of this compound, stemming from its hydroxyl groups, and the presence of a reactive thiol group, specific chromatographic approaches are required for its effective separation and detection.
High-Performance Liquid Chromatography (HPLC):
HPLC is a versatile technique for the analysis of non-volatile and thermally labile compounds like this compound. A reversed-phase HPLC method would likely be the primary choice, utilizing a C18 or a more polar embedded-phase column to achieve adequate retention and separation from impurities.
Due to the lack of a strong chromophore in the this compound molecule, direct UV detection at low wavelengths might be possible but could suffer from low sensitivity and interference. To overcome this, pre-column derivatization can be employed to introduce a UV-active or fluorescent tag onto the thiol group. A reliable method for the determination of aliphatic thiols, including glyceryl monothioglycolate, involves pre-column derivatization with ethacrynic acid. nih.govscite.ai The resulting thioether adducts can be readily detected by UV at 273 nm, allowing for sensitive and selective quantification. nih.govscite.ai The derivatization reaction is typically quantitative under mild conditions (e.g., pH 7.4, room temperature). nih.govscite.ai
For the quantitative analysis of the glycerol moiety itself, derivatization methods have also been developed. For instance, glycerol can be oxidized to formaldehyde, which can then be detected, or it can be converted to a UV-active derivative like glyceryl tribenzoate for enhanced detection. pharmamanufacturing.comresearchgate.net
Gas Chromatography (GC):
Gas chromatography, particularly coupled with mass spectrometry (GC-MS), is another powerful tool for the analysis of thiols. However, the low volatility and thermal lability of this compound may pose challenges for direct GC analysis. Derivatization to increase volatility and thermal stability would be necessary. For instance, the hydroxyl groups could be silylated using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) to produce more volatile derivatives suitable for GC analysis.
The thiol group itself can be derivatized to improve chromatographic properties and detection limits. For example, extractive alkylation with pentafluorobenzyl bromide can convert thiols into their PFB derivatives, which are amenable to GC-MS analysis. nih.gov For volatile thiols, techniques like headspace solid-phase microextraction (HS-SPME) coupled with GC-MS can be used for trace-level analysis. nih.gov
Ion Chromatography:
For the analysis of the parent compound, thioglycolic acid, or potential degradation products, ion-exchange chromatography with suppressed conductivity detection has been successfully applied. nih.gov This method allows for the determination of thioglycolic acid in complex matrices like cosmetics. nih.gov A similar approach could be adapted for the analysis of this compound, particularly if it is present in an ionic form or if its purity with respect to ionic impurities needs to be assessed.
The following table summarizes potential advanced chromatographic methods for the analysis of this compound:
| Chromatographic Technique | Column Type | Detection Method | Derivatization | Key Advantages |
| HPLC | Reversed-Phase (e.g., C18) | UV/Vis or Fluorescence | Pre-column with ethacrynic acid | High sensitivity and selectivity for thiols. nih.govscite.ai |
| GC-MS | Capillary (e.g., HP-5MS) | Mass Spectrometry | Silylation of hydroxyl groups | Provides structural information from mass spectra. |
| GC-MS | Capillary (e.g., HP-5MS) | Mass Spectrometry | Extractive alkylation of the thiol group | Suitable for trace analysis. nih.gov |
| Ion Chromatography | Anion Exchange | Suppressed Conductivity | None | Effective for ionic species and related impurities. nih.gov |
High-Performance Liquid Chromatography (HPLC) with Pre-column Derivatization
High-Performance Liquid Chromatography (HPLC) is a crucial technique for the selective and sensitive determination of thiols like this compound, particularly in complex matrices such as cosmetic formulations. nih.gov Due to the lack of a strong chromophore in the this compound molecule, direct UV detection is often not sensitive enough for trace analysis. To overcome this limitation, pre-column derivatization methods are employed. This involves reacting the thiol group of the analyte with a derivatizing agent to form a product with high UV absorbance or fluorescence, significantly enhancing detection sensitivity. nih.govacademicjournals.org
A well-established method involves the use of ethacrynic acid as a pre-column derivatization reagent. nih.gov The reaction between the thiol group of this compound and ethacrynic acid results in a stable thiol adduct that can be readily detected by a UV detector. academicjournals.org This derivatization reaction is typically quantitative and can be performed under mild conditions, such as at room temperature and neutral pH. nih.gov The resulting derivative is then separated from other components in the sample using reversed-phase liquid chromatography. nih.gov This approach allows for the effective discrimination of this compound from other aliphatic thiols, such as thioglycolic acid and its other esters. nih.gov
The conditions for the derivatization and subsequent HPLC analysis are optimized to ensure reliable and reproducible results. rsc.org Key parameters include the reaction time, pH, temperature, and the chromatographic conditions, including the mobile phase composition and detector wavelength.
Table 1: HPLC Method Parameters for this compound Analysis
| Parameter | Condition | Reference |
|---|---|---|
| Derivatization Reagent | Ethacrynic Acid | nih.gov |
| Reaction Time | 20 minutes | nih.gov |
| Reaction pH | 7.4 | nih.gov |
| Reaction Temperature | Room Temperature | nih.gov |
| Chromatography Mode | Reversed-Phase Liquid Chromatography | nih.gov |
| Detection Wavelength (λ) | 273 nm | nih.gov |
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Species
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique used to separate, identify, and quantify volatile and semi-volatile compounds. nih.gov For the analysis of this compound, direct GC-MS is challenging because the molecule's high polarity and low volatility, due to the glycerol backbone's hydroxyl groups, prevent it from being easily vaporized without thermal decomposition. thermofisher.com Therefore, a derivatization step is typically required to convert the non-volatile analyte into a more volatile species suitable for GC analysis. thermofisher.com
The most common derivatization technique for compounds containing hydroxyl groups, like glycerol and its esters, is silylation. nih.gov Reagents such as N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) or N-methyl-N-trimethylsilyltrifluoroacetamide (MSTFA) are used to replace the active hydrogen atoms in the hydroxyl groups with trimethylsilyl (TMS) or tert-butyldimethylsilyl (TBDMS) groups. thermofisher.comnih.gov This process significantly reduces the polarity and increases the volatility of the molecule, allowing it to be analyzed by GC-MS.
Once derivatized, the compound can be introduced into the GC-MS system. The gas chromatograph separates the derivatized this compound from other components of the sample based on their boiling points and interactions with the stationary phase of the GC column. usm.my The separated components then enter the mass spectrometer, which ionizes the molecules and fragments them into characteristic patterns. These patterns, or mass spectra, serve as a molecular fingerprint, allowing for unambiguous identification by comparing them to spectral libraries. nih.govscirp.org GC-MS is also highly effective for the analysis of any volatile impurities or thermal degradation products that may be present in a this compound sample. mdpi.com
Spectroscopic Techniques for Structural Elucidation (NMR, IR, Mass Spectrometry)
Spectroscopic techniques are indispensable for the structural elucidation of chemical compounds like this compound. Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) each provide unique information about the molecular structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy provide detailed information about the carbon-hydrogen framework of the molecule.
¹H NMR: The proton NMR spectrum of this compound would show distinct signals corresponding to the protons of the glycerol backbone (–CH₂– and –CH– groups), the methylene protons adjacent to the sulfur atom (–S–CH₂–), and the hydroxyl (–OH) and thiol (–SH) protons. The chemical shifts, splitting patterns (multiplicity), and integration of these signals confirm the connectivity of the atoms.
¹³C NMR: The carbon NMR spectrum would display unique signals for each carbon atom in a different chemical environment, including the carbons of the glycerol moiety, the carbonyl carbon of the ester group, and the methylene carbon bonded to the sulfur atom.
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would exhibit characteristic absorption bands:
A broad band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibrations of the two hydroxyl groups.
A strong absorption band around 1730-1750 cm⁻¹ due to the C=O stretching vibration of the ester functional group.
A weak absorption band near 2550-2600 cm⁻¹ for the S-H stretching of the thiol group.
C-O stretching vibrations would appear in the 1000-1300 cm⁻¹ region.
Mass Spectrometry (MS): Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, which allows for the determination of the molecular weight and formula. nih.gov For this compound (C₅H₁₀O₄S), the molecular weight is 166.20 g/mol . scbt.com The mass spectrum would show a molecular ion peak (M⁺) corresponding to this mass. The fragmentation pattern would provide further structural information, showing characteristic losses such as water (H₂O) from the glycerol backbone or cleavage of the ester bond.
Table 2: Expected Spectroscopic Data for this compound
| Technique | Feature | Expected Observation | Reference |
|---|---|---|---|
| Mass Spec. | Molecular Formula | C₅H₁₀O₄S | scbt.com |
| Mass Spec. | Molecular Weight | 166.20 g/mol | scbt.com |
| IR | O-H Stretch (hydroxyl) | Broad peak at 3200-3600 cm⁻¹ | |
| IR | C=O Stretch (ester) | Strong peak at 1730-1750 cm⁻¹ | |
| IR | S-H Stretch (thiol) | Weak peak at 2550-2600 cm⁻¹ | |
| ¹H NMR | Glycerol Protons (CH, CH₂) | Signals in the 3.5-4.5 ppm range | |
| ¹H NMR | Thiol Methylene (S-CH₂) | Signal around 3.2 ppm | |
| ¹³C NMR | Carbonyl Carbon (C=O) | Signal around 170 ppm |
Analytical Applications as a Reagent for Metal Ion Detection
The thiol functional group (-SH) in thioglycolates, including this compound, is capable of forming stable complexes with various metal ions. wikipedia.org This property allows these compounds to be used as analytical reagents for the detection and quantification of heavy metals. thermofisher.com The parent compound, thioglycolic acid, and its salts are well-known for forming distinctly colored complexes with ions such as iron, molybdenum, silver, and tin. wikipedia.orgcamlab.co.uk
The reaction involves the coordination of the metal ion with the sulfur atom of the thiol group. This complexation often results in a significant change in the UV-Visible absorption spectrum of the solution, leading to a visible color change that can be measured spectrophotometrically. For example, ferrous iron (Fe²⁺) combines with thioglycolate to form a red-violet ferric thioglycolate complex. wikipedia.org This reaction is highly sensitive and is used in "wheel cleaner" products to indicate the presence of iron oxide residues. wikipedia.org
In laboratory settings, thioglycolates can be incorporated into various analytical systems. They have been used in the development of sensors for detecting hazardous heavy metal ions like copper (Cu²⁺) and cadmium (Cd²⁺) in aqueous solutions. researchgate.netnih.gov The formation of a complex between the thioglycolate and the metal ion can lead to changes in fluorescence or other optical properties, providing a basis for sensitive detection methods. researchgate.net
Table 3: Metal Ion Detection Using Thioglycolates
| Metal Ion | Result of Complexation | Reference |
|---|---|---|
| Iron (Fe²⁺/Fe³⁺) | Forms a red-violet colored complex | wikipedia.org |
| Molybdenum (Mo) | Used as a reagent for Mo testing | camlab.co.uk |
| Silver (Ag⁺) | Forms complexes, used for detection | wikipedia.org |
| Tin (Sn) | Forms complexes, used for detection | wikipedia.org |
| Copper (Cu²⁺) | "Turn-Off" fluorescence response in sensors | researchgate.net |
| Cadmium (Cd²⁺) | Used in task-specific ionic liquids for extraction | nih.gov |
Environmental Chemistry and Biodegradation Research:
Assessment of Environmental Fate and Mobility in Various Compartments
The environmental fate and mobility of this compound are governed by its physicochemical properties. As an ester of glycerol, it is expected to be a water-soluble liquid. biosynth.com This high water solubility suggests that if released into the environment, it will predominantly partition into the aqueous phase.
Mobility in Soil: The mobility of a chemical in soil is often predicted by its soil adsorption coefficient (Koc). While specific data for this compound is scarce, data for a related compound, methyl thioglycolate, shows a very low predicted Koc value of 14.1 L/kg. epa.gov This suggests that the compound has a low affinity for adsorbing to soil organic matter and would be highly mobile in soil. This mobility could lead to leaching into groundwater.
Bioaccumulation: Bioaccumulation potential is related to a compound's octanol-water partition coefficient (Kow). The hydrophilic nature of the glycerol backbone suggests that this compound would have a low log Kow value. nih.gov This indicates a low potential for bioaccumulation in the fatty tissues of organisms. For instance, methyl thioglycolate has a predicted bioconcentration factor of 2.00 L/kg, which is very low. epa.gov
Atmospheric Fate: Due to its low volatility, this compound is not expected to be present in the atmosphere in significant quantities. Any portion that does enter the atmosphere would be subject to degradation by reacting with photochemically produced hydroxyl radicals.
Table 4: Environmental Fate Parameters (Predicted for Related Compounds)
| Parameter | Predicted Value (for Methyl Thioglycolate) | Implication for this compound | Reference |
|---|---|---|---|
| Soil Adsorption Coeff. (Koc) | 14.1 L/kg | High mobility in soil | epa.gov |
| Bioconcentration Factor | 2.00 L/kg | Low potential for bioaccumulation | epa.gov |
| Biodegradation Half-Life | 4.17 days | Not persistent in the environment | epa.gov |
Research into Potential Bioremediation Strategies
The environmental fate of this compound, a compound used in cosmetic formulations, is a subject of interest due to its potential release into aquatic ecosystems. Research into bioremediation strategies for this compound primarily revolves around its biodegradability, which has been assessed using standardized testing protocols. These studies provide foundational knowledge for understanding its persistence and potential for natural attenuation in the environment.
The primary mechanism for the bioremediation of Glycerye 2-thioglycolate is expected to be microbial degradation. As an ester of thioglycolic acid and glycerol, it is susceptible to enzymatic hydrolysis by a wide range of microorganisms present in environments such as wastewater treatment plants. The ester linkage can be cleaved by esterase enzymes, yielding glycerol and thioglycolic acid as primary degradation products. Both of these breakdown products are readily biodegradable. Glycerol is a common carbon source for many microorganisms and can be quickly metabolized. Thioglycolic acid, while containing sulfur, is also known to be biodegradable.
Systematic investigations into the biodegradability of mercaptocarboxylic acids and their esters, including this compound (referred to as Glyceryl monothioglycolate), have been conducted. nih.gov These studies are crucial for assessing the environmental impact of these chemicals and their potential for removal in biological wastewater treatment systems. nih.gov The research indicates that compounds in this chemical class are generally biodegradable to a significant extent. nih.gov
Standardized tests, such as the Closed Bottle Test (OECD 301D) and the Manometric Respirometry Test (OECD 301F), are employed to evaluate the ready biodegradability of chemical substances. nih.gov These tests measure the oxygen consumption by microorganisms as they metabolize a test substance over a 28-day period. A substance is considered readily biodegradable if it reaches a certain percentage of its theoretical oxygen demand (ThOD) within this timeframe. nih.gov
Detailed findings from such a study on Glyceryl monothioglycolate are presented in the table below.
| Test Method | Duration (days) | Biodegradation (%) | Classification |
|---|---|---|---|
| OECD 301D (Closed Bottle Test) | 28 | >60 | Readily Biodegradable |
| OECD 301F (Manometric Respirometry Test) | 28 | >60 | Readily Biodegradable |
The results from both the Closed Bottle Test and the Manometric Respirometry Test indicate that this compound is readily biodegradable. nih.gov This suggests that under the aerobic conditions typical of many wastewater treatment facilities and surface waters, this compound is not expected to persist. The microbial communities present in these environments appear capable of utilizing this compound as a substrate, leading to its mineralization.
While these studies confirm the general biodegradability of this compound, further research would be beneficial to identify the specific microbial species and enzymatic pathways responsible for its degradation. Isolating and characterizing microorganisms with a high efficiency for degrading this compound could lead to the development of more targeted and effective bioremediation strategies for industrial wastewater containing higher concentrations of thioglycolate esters. Additionally, a more detailed understanding of the degradation pathway would help to confirm the complete mineralization of the compound and ensure that no persistent or toxic intermediates are formed.
Future Research Directions and Emerging Paradigms in Glyceryl 2 Thioglycolate Chemistry
Computational Chemistry and Molecular Dynamics Simulations of Glyceryl 2-thioglycolate Reactions
The advancement of computational chemistry and molecular dynamics (MD) simulations offers unprecedented opportunities to unravel the intricate reaction mechanisms of this compound at a molecular level. These theoretical approaches are crucial for predicting reaction pathways, understanding transition states, and elucidating the thermodynamic and kinetic profiles of its reactions, such as hydrolysis and polymerization.
Density Functional Theory (DFT) calculations, for instance, can be employed to study the acid-catalyzed hydrolysis of the thioester bond in this compound. rsc.org Such studies can reveal the role of an acylium ion as a key intermediate, providing a more accurate understanding of the reaction mechanism than classical theories. rsc.org By modeling the reaction in different solvent environments, researchers can predict how factors like pH and solvent polarity influence the reaction rates and equilibria. researchgate.netnih.gov
Molecular dynamics simulations can provide insights into the conformational dynamics of this compound in solution and its interactions with other molecules. For example, simulations of synthetic monomycoloyl glycerol (B35011) analogs, which share a glycerol backbone, have been used to understand their self-assembly and interdigitation in bilayer structures. researchgate.netmdpi.com Similar simulations could be applied to this compound to predict its behavior in various formulations and its potential to form aggregates or self-assembled monolayers. These computational approaches are invaluable for guiding experimental work and accelerating the discovery of new applications for this compound.
Table 1: Computational Methods in this compound Research
| Computational Method | Application | Potential Insights |
| Density Functional Theory (DFT) | Studying reaction mechanisms (e.g., hydrolysis, esterification) | Understanding transition states, activation energies, and the influence of catalysts. rsc.org |
| Molecular Dynamics (MD) Simulations | Investigating conformational dynamics and intermolecular interactions | Predicting self-assembly behavior, interactions with surfaces, and solvent effects. researchgate.netmdpi.com |
| Quantum Mechanics/Molecular Mechanics (QM/MM) | Modeling enzymatic reactions involving this compound | Elucidating enzyme-substrate interactions and catalytic mechanisms. |
Rational Design and Synthesis of New this compound-based Functional Molecules
The unique combination of a glycerol backbone with a reactive thiol group makes this compound an attractive building block for the rational design and synthesis of novel functional molecules. By leveraging its chemical properties, a diverse range of molecules with tailored functionalities can be created for various applications.
One promising area is the development of novel surfactants. The amphiphilic nature of this compound, with its hydrophilic glycerol moiety and potentially modifiable hydrophobic part, allows for the synthesis of new classes of surfactants. researchgate.net For instance, the thiol group can be functionalized to introduce different head groups, while the glycerol backbone can be esterified with various fatty acids to tune the hydrophobic tail. researchgate.net Enzymatic synthesis methods, which are part of green chemistry, can be employed to produce these surfactants in an environmentally friendly manner. nih.gov
Furthermore, this compound can serve as a monomer or a cross-linking agent in the synthesis of functional polymers. mdpi.com Its hydroxyl groups can participate in polymerization reactions to form polyesters or polyethers, while the thiol group can be used for "click" chemistry reactions, such as thiol-ene additions, to create well-defined polymer architectures. researchgate.net This allows for the design of polymers with specific properties, such as biodegradability, stimuli-responsiveness, or the ability to form hydrogels for biomedical applications. nih.govnih.govmdpi.com The synthesis of glycerol-based polymers has already shown promise in creating biocompatible and biodegradable materials. researchgate.net
Table 2: Examples of Rationally Designed this compound Derivatives
| Derivative Class | Synthetic Approach | Potential Application |
| Novel Surfactants | Esterification of glycerol backbone with fatty acids; functionalization of the thiol group. researchgate.netresearchgate.net | Emulsifiers, detergents, and foaming agents in various industries. |
| Functional Polymers | Polymerization via hydroxyl groups; cross-linking through thiol-ene "click" chemistry. researchgate.netmdpi.com | Biodegradable plastics, drug delivery systems, and tissue engineering scaffolds. researchgate.net |
| Thiolated Hydrogels | Cross-linking of polymers containing this compound units via disulfide bond formation. researchgate.netnih.gov | Biomedical applications such as drug delivery and regenerative medicine. nih.govmdpi.com |
Exploration of this compound in Green Chemistry and Sustainable Chemical Processes
The principles of green chemistry, which emphasize the use of renewable resources and environmentally benign processes, are highly relevant to the future of this compound chemistry. unina.it As glycerol is a readily available byproduct of biodiesel production, its derivatives, including this compound, are attractive candidates for sustainable chemical synthesis. researchgate.netmdpi.com
A key area of exploration is the use of this compound in the synthesis of biodegradable polymers. The ester linkages in polymers derived from this compound are susceptible to hydrolysis, making them potentially biodegradable. researchgate.net This offers a sustainable alternative to conventional plastics derived from fossil fuels. Research in this area could focus on optimizing the polymerization conditions and copolymerizing this compound with other bio-based monomers to create materials with a range of mechanical properties and degradation rates.
Furthermore, the synthesis of this compound itself can be made more sustainable through the use of enzymatic and biocatalytic methods. mdpi.com These processes often operate under milder reaction conditions and with higher selectivity compared to traditional chemical synthesis, reducing energy consumption and waste generation. The use of glycerol as a green solvent in organic reactions is also gaining traction, and similar principles could be applied to reactions involving this compound. unina.it
Integration into Advanced Chemical Sensor Development and Biosensing Technologies
The thiol group in this compound provides a reactive handle for its integration into advanced chemical sensor and biosensor technologies. Thiols are known to form stable self-assembled monolayers (SAMs) on gold surfaces, a common platform for electrochemical and optical sensors. mdpi.comnih.gov
By immobilizing this compound on a gold electrode, a functionalized surface can be created for the selective detection of various analytes. For instance, the hydroxyl groups of the glycerol moiety could be further modified with recognition elements, such as enzymes or antibodies, to create highly specific biosensors. Such sensors could be used for the detection of heavy metal ions, where the thiol group can chelate with the metal ions, leading to a measurable electrochemical signal. nih.gov
Another promising avenue is the use of this compound in the functionalization of nanoparticles for biosensing applications. Gold nanoparticles functionalized with thiolated molecules have been shown to be effective in colorimetric assays. The binding of a target analyte to the functionalized nanoparticles can induce aggregation, resulting in a color change that can be easily detected.
Moreover, this compound can be incorporated into hydrogels for the development of "smart" biosensors. nih.govnih.govmdpi.com These hydrogels can be designed to swell or shrink in response to specific biological stimuli, such as changes in glucose concentration, leading to a detectable signal. The biocompatibility of glycerol-based materials makes them particularly suitable for in-vivo sensing applications. mdpi.com
Table 3: Potential Sensor Applications of this compound
| Sensor Type | Principle of Operation | Target Analyte |
| Electrochemical Sensor | Formation of a self-assembled monolayer on a gold electrode; chelation of metal ions by the thiol group. mdpi.comnih.gov | Heavy metal ions (e.g., lead, mercury, cadmium). |
| Colorimetric Biosensor | Functionalization of gold nanoparticles; analyte-induced aggregation leading to a color change. | Biomolecules (e.g., proteins, DNA). |
| Hydrogel-based Biosensor | Incorporation into a stimuli-responsive hydrogel; swelling/shrinking in the presence of the analyte. nih.govnih.govmdpi.com | Glucose, pH, and other biological markers. |
Q & A
Basic Research Questions
Q. What are the established methods for synthesizing and characterizing glyceryl 2-thioglycolate in laboratory settings?
- Methodological Answer : Synthesis typically involves esterification of thioglycolic acid with glycerol under controlled acidic or enzymatic catalysis. Characterization requires nuclear magnetic resonance (NMR) spectroscopy for structural confirmation (e.g., H and C spectra) and high-performance liquid chromatography (HPLC) for purity assessment . For novel derivatives, elemental analysis and mass spectrometry (MS) are essential to confirm molecular weight and composition.
Q. How can researchers ensure the stability of this compound during experimental storage and handling?
- Methodological Answer : Stability studies should include accelerated degradation tests under varying temperatures (e.g., 4°C, 25°C, 40°C) and humidity conditions. Analytical methods like gas chromatography (GC) or HPLC can track degradation products. Antioxidants (e.g., BHT) or inert atmospheres (e.g., nitrogen) may mitigate oxidation, while pH-controlled buffers (pH 5–7) prevent hydrolysis .
Q. What analytical techniques are recommended for quantifying this compound in complex matrices?
- Methodological Answer : Reverse-phase HPLC with UV detection (λ = 210–230 nm) is standard for quantification. For trace analysis, liquid chromatography-tandem mass spectrometry (LC-MS/MS) provides higher sensitivity. Sample preparation may require liquid-liquid extraction (e.g., ethyl acetate) or solid-phase extraction (SPE) to isolate the compound from interferents .
Advanced Research Questions
Q. How can experimental design frameworks optimize this compound formulations for targeted applications (e.g., drug delivery systems)?
- Methodological Answer : Central Composite Design (CCD) or Box-Behnken designs are effective for multi-variable optimization. Key factors may include lipid-to-drug ratios, surfactant concentrations (e.g., poloxamer 188), and cosurfactants (e.g., glyceryl palmitostearate). Response variables like particle size (dynamic light scattering) and encapsulation efficiency (ultrafiltration/HPLC) should be modeled statistically .
Q. What strategies resolve contradictions in reported solubility data for this compound across different solvents?
- Methodological Answer : Replicate solubility tests using standardized protocols (e.g., shake-flask method at 25°C) and validate solvent purity via GC. Conflicting results may arise from impurities or temperature fluctuations; differential scanning calorimetry (DSC) can identify polymorphic transitions. Meta-analyses of published data should account for methodological variations (e.g., saturation detection methods) .
Q. How do pH and ionic strength influence the reactivity of this compound in aqueous systems?
- Methodological Answer : Conduct kinetic studies under buffered conditions (pH 2–12) using phosphate or acetate buffers. Monitor thiol group reactivity via Ellman’s assay (UV-Vis at 412 nm) or iodometric titration. Ionic strength effects can be assessed by varying NaCl concentrations (0.1–1.0 M) and applying the Debye-Hückel theory to interpret rate changes .
Q. What frameworks (e.g., FINER criteria) ensure research questions on this compound address knowledge gaps while maintaining feasibility?
- Methodological Answer : Apply the FINER (Feasible, Interesting, Novel, Ethical, Relevant) criteria during problem formulation. For example:
- Novelty : Investigate this compound’s role in thiol-ene click chemistry for polymer synthesis.
- Feasibility : Pilot studies should confirm reagent availability and scalability (e.g., ≤10 g synthesis batches).
- Ethical : Ensure compliance with chemical safety protocols (e.g., fume hood use, waste disposal) .
Methodological Guidance for Data Reporting
- Experimental Replication : Detailed protocols (e.g., solvent ratios, stirring times) must be included in supplementary materials to enable replication .
- Data Contradictions : Use sensitivity analyses to identify outlier sources (e.g., instrument calibration errors) and report confidence intervals for key metrics .
- Literature Review : Leverage Google Scholar’s "Cited by" feature and Boolean operators (e.g., "this compound AND stability") to map trends and gaps .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
